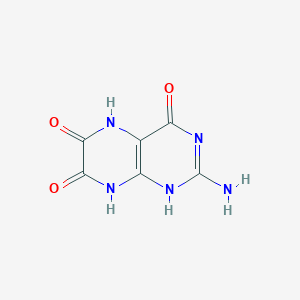

Leucopterin

Description

This compound has been reported in Psychotria punctata and Ardisia crenata with data available.

Properties

IUPAC Name |

2-amino-5,8-dihydro-3H-pteridine-4,6,7-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O3/c7-6-10-2-1(3(12)11-6)8-4(13)5(14)9-2/h(H,8,13)(H4,7,9,10,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLOGVVDXPCWGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=O)C(=O)N1)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197707 | |

| Record name | Leucopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492-11-5 | |

| Record name | Leucopterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucopterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEUCOPTERIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Leucopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminopteridine-4,6,7-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEUCOPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54RIE2BQ10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Architecture of Leucopterin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the chemical structure and properties of Leucopterin. It is intended to serve as a comprehensive resource, detailing its molecular characteristics, experimental protocols for its study, and its place within relevant biochemical pathways.

Introduction

This compound (C₆H₅N₅O₃) is a pteridine derivative first identified as the white pigment in the wings of butterflies of the Pieridae family.[1][2] Beyond its role in pigmentation, this compound is a subject of interest in biochemistry and pharmacology due to its relationship with folate metabolism and other biological systems.[3] This document outlines the current understanding of this compound's chemical structure, supported by recent analytical data.

Chemical and Physical Properties

This compound is a crystalline solid that can exist in different hydration states, with the hemihydrate being the most stable under ambient conditions.[1][2] It is characterized by its high density and its solubility in alkaline solutions, where it exhibits blue fluorescence.[1][3] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-amino-5,8-dihydro-3H-pteridine-4,6,7-trione | [4] |

| CAS Number | 492-11-5 | [3][4] |

| Molecular Formula | C₆H₅N₅O₃ | [3] |

| Molecular Weight | 195.14 g/mol | [3] |

| Elemental Composition | C: 36.93%, H: 2.58%, N: 35.89%, O: 24.60% | [3] |

| Density (hemihydrate) | 1.909 g/cm³ | [1][2] |

| Appearance | Fine, colorless crystals | [3] |

| SMILES | O=C1C2=C(NC(=O)C(=O)N2)NC(N)=N1 | |

| InChI Key | SFLOGVVDXPCWGR-UHFFFAOYSA-N | |

| Melting Point | Decomposes at approx. 410 °C | [1] |

| Solubility | Soluble in alkaline solutions | [3] |

Structural Elucidation and Tautomerism

Recent comprehensive studies utilizing single-crystal and powder X-ray diffraction, solid-state NMR, and DFT-D calculations have definitively established the crystal structure and tautomeric form of this compound hemihydrate.[1][5] These studies confirmed the presence of the 2-amino-3,5,8-H tautomer in the solid state.[2][5] The molecular packing of this compound hemihydrate is notably efficient, resulting in its remarkably high density.[1][2]

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of this compound, based on established and recently refined protocols.

Synthesis of this compound

A well-established method for the synthesis of this compound involves the fusion of 2,4,5-triamino-6-hydroxypyrimidine with an excess of oxalic acid.[3] A modified procedure for obtaining single crystals is as follows:

-

Grind 9.5 g (0.05 mol) of 2,4,5-triamino-6-hydroxypyrimidine sulfate with 22 g (0.2 mol) of oxalic acid dihydrate.[1]

-

Heat the mixture in a round-bottomed flask to 140 °C.[1]

-

Increase the temperature to 170 °C over 15 minutes, and then to 200 °C over another 15 minutes under a gentle vacuum.[1]

-

Maintain the temperature at 200 °C for 30 minutes.[1]

-

Increase the temperature to 220 °C to sublimate and remove excess oxalic acid.[1]

-

The resulting residue is the crude this compound product.[1]

Purification of this compound

The crude product from the synthesis can be purified to yield this compound suitable for analytical studies:

-

Dissolve the crude this compound residue in 300 ml of 0.1 M NaOH.[1]

-

Add activated carbon to the solution and allow it to stand overnight at room temperature.[1]

-

Filter the solution to remove the activated carbon.[6]

-

Precipitate the this compound by adding aqueous HCl to the filtrate.[6]

-

Collect the precipitate by filtration and dry at 100 °C in a vacuum. The purified product is this compound hemihydrate.[1][6]

Analytical Methods for Structural Characterization

A combination of analytical techniques is employed to confirm the structure and purity of the synthesized this compound:

-

Powder X-ray Diffraction (PXRD): Used to identify the crystalline phase and assess purity. Temperature-dependent PXRD can be used to study the hydration states of this compound.[1][7]

-

Solid-State Nuclear Magnetic Resonance (ssNMR): Multinuclear (¹H, ¹³C, ¹⁵N) ssNMR spectroscopy is crucial for determining the tautomeric form of this compound in the solid state.[1][5]

-

Differential Thermal Analysis and Thermogravimetry (DTA-TG): These methods are used to study the thermal stability and dehydration process of this compound hydrates.[1][2]

-

Thin-Layer Chromatography (TLC): Can be used for the qualitative analysis and separation of pteridines, including this compound, from biological extracts.[8]

Biochemical Context: Pteridine Biosynthesis

This compound is a component of the broader pteridine biosynthesis pathway, which is responsible for the production of a variety of pigments and enzyme cofactors.[2][9] This pathway begins with GTP and branches out to produce various pteridines. A simplified representation of the branch leading to this compound is shown below.

Caption: Simplified Pteridine Biosynthesis Pathway to this compound.

This diagram illustrates that Xanthopterin, a yellow pteridine pigment, serves as a direct precursor to the colorless this compound.[9] This conversion is catalyzed by the enzyme xanthine dehydrogenase. The intricate interplay within the pteridine pathway highlights the metabolic relationships between different colored and colorless compounds found in insects.

Conclusion

The chemical structure of this compound is now well-defined, thanks to modern analytical techniques. This guide provides a consolidated overview of its properties, methods for its preparation and analysis, and its biochemical context. This information is intended to support further research into the biological roles of this compound and its potential applications in drug development and other scientific fields.

References

- 1. This compound, the white pigment in butterfly wings: structural analysis by PDF fit, FIDEL fit, Rietveld refinement, solid-state NMR and DFT-D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound [drugfuture.com]

- 4. This compound | C6H5N5O3 | CID 135403796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, the white pigment in butterfly wings: structural analysis by PDF fit, FIDEL fit, Rietveld refinement, solid-state NMR and DFT-D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 492-11-5 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Identification and Quantification of Pteridines in the Wild Type and the ambar Mutant of Orius laevigatus (Hemiptera: Anthocoridae) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Leucopterin biosynthesis pathway in insects

An In-depth Technical Guide to the Leucopterin Biosynthesis Pathway in Insects

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pteridines are a class of heterocyclic compounds fundamental to a vast array of biological processes in insects, serving not only as pigments in wings and eyes but also as essential cofactors for metabolic enzymes. This compound, a colorless pteridine, is notably responsible for the white coloration of the wings of many butterfly species, particularly within the Pieridae family. The biosynthesis of this compound is a specialized branch of the broader pteridine pathway, which originates from guanosine triphosphate (GTP). Understanding this pathway is crucial for fields ranging from insect genetics and physiology to the development of novel pest control strategies. This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway in insects, details the key enzymes involved, presents available quantitative data, and furnishes detailed experimental protocols for its investigation.

The Core this compound Biosynthesis Pathway

The synthesis of all pteridines begins with the universal precursor GTP. The pathway is a branched network leading to a variety of functional end-products. The formation of this compound occurs via the "Xanthopterin Branch," which utilizes key intermediates produced in the conserved "Pteridine Backbone."

The Pteridine Backbone: From GTP to Key Intermediates

The initial steps of pteridine synthesis are highly conserved across many insect species.

-

GTP to 7,8-Dihydroneopterin Triphosphate: The pathway is initiated by the enzyme GTP cyclohydrolase I (GCH1) , which catalyzes the complex conversion of GTP into 7,8-dihydroneopterin triphosphate. This is the first committed and rate-limiting step in the biosynthesis of all pteridines.[1]

-

Formation of 6-Pyruvoyl-tetrahydropterin: The triphosphate group is subsequently removed and the side chain rearranged by 6-pyruvoyltetrahydropterin synthase (PTPS) to form 6-pyruvoyl-tetrahydropterin (PTP).[2] This molecule is a critical branch point intermediate.

-

Formation of 7,8-Dihydropterin: The side chain of PTP is cleaved to yield 7,8-dihydropterin. This step is not fully characterized but is thought to be enzymatic. 7,8-dihydropterin is the direct precursor for the xanthopterin branch leading to this compound.[3]

The Xanthopterin Branch: Synthesis of this compound

The formation of this compound is a multi-step process branching from 7,8-dihydropterin, primarily involving oxidation and hydroxylation reactions.

-

Hydroxylation to 7,8-Dihydroxanthopterin: Xanthine dehydrogenase (XDH) , encoded by the rosy gene in Drosophila melanogaster, hydroxylates 7,8-dihydropterin at the C6 position to produce 7,8-dihydroxanthopterin.[3]

-

Oxidation to Xanthopterin: 7,8-dihydroxanthopterin is oxidized to the yellow pigment xanthopterin. This reaction is most likely catalyzed by dihydropterin oxidase .[3]

-

Hydroxylation to this compound: In the final step, xanthopterin is hydroxylated at the C7 position to form the colorless pigment this compound. This reaction is also catalyzed by Xanthine Dehydrogenase (XDH) .[3] The dual functionality of XDH in hydroxylating different positions on the pteridine ring suggests the possible involvement of different isozymes or regulatory factors.[3]

Figure 1: The core biosynthetic pathway for this compound in insects.

Key Enzymes and Regulation

The flux through the this compound pathway is controlled by the activity of several key enzymes. While regulatory mechanisms are still an active area of research, the roles of the primary enzymes are well-established.

-

GTP Cyclohydrolase I (GCH1): As the first enzyme in the pathway, GCH1 is the primary control point for the overall production of pteridines. Its activity dictates the total pool of precursors available for all downstream branches.[1]

-

6-Pyruvoyltetrahydropterin Synthase (PTPS): This enzyme catalyzes the conversion of 7,8-dihydroneopterin triphosphate to PTP and represents a key branch point.[2][4] The PTP product can be shunted towards the biosynthesis of tetrahydrobiopterin (an essential cofactor) or towards pigment production.[3]

-

Xanthine Dehydrogenase (XDH): This molybdenum-containing flavoprotein is a critical catalyst in the final steps of this compound synthesis.[5] It performs two essential hydroxylation reactions. The fact that XDH also participates in the synthesis of isoxanthopterin (by hydroxylating pterin at the C7 position) in Drosophila suggests that its substrate specificity and activity may be regulated by tissue-specific expression of isozymes or by the localization of substrates.[3] In some insects, xanthopterin has been shown to act as a substrate activator for XDH, indicating complex kinetic behavior.[6]

Quantitative Data on Pathway Enzymes

Comprehensive kinetic data for all pteridine biosynthesis enzymes across a wide range of insect species is limited. However, studies primarily in Drosophila melanogaster and other model organisms provide some key parameters.

| Enzyme | Insect Species/Source | Substrate | K_m | V_max / Specific Activity | Notes |

| GTP Cyclohydrolase I | Bacillus subtilis | GTP | 4 µM | 80 nmol/min/mg | Activity is modulated by K+, Ca2+, and Mg2+ ions.[7] |

| 6-Pyruvoyltetrahydropterin Synthase | Drosophila melanogaster | 7,8-Dihydroneopterin Triphosphate | N/A | 3792 units/mg | Purified from head extracts. One unit is the amount of enzyme that produces 1 pmol of sepiapterin per minute in a coupled assay.[4] |

| Xanthine Dehydrogenase | Bovine Milk (as model) | Xanthine | ~5-10 µM | ~17.0 s⁻¹ (turnover rate) | Xanthine can cause substrate inhibition at higher concentrations.[6] |

| Xanthine Dehydrogenase | Bovine Milk (as model) | Xanthopterin | N/A | N/A | Exhibits a "substrate activation" pattern, where higher concentrations increase turnover rates.[6] |

N/A: Data not available in the reviewed literature.

Experimental Protocols

Investigating the this compound pathway requires robust methods for pteridine extraction, separation, quantification, and enzyme activity measurement.

Protocol 1: Pteridine Extraction from Insect Tissue

This protocol is adapted from methods used for pteridine analysis from insect heads and wings.[8][9]

Materials:

-

Insect tissue (e.g., butterfly wings, insect heads)

-

1.5 mL microcentrifuge tubes

-

Motorized microtissue grinder or sterile pestles

-

Liquid nitrogen (optional, for hard tissues)

-

Microcentrifuge (capable of >12,000 x g)

Reagents:

-

Extraction Solvent: Chloroform:Methanol (2:1, v/v) or 0.1 M NaOH.

Procedure:

-

Sample Preparation: Excise the tissue of interest (e.g., 1-5 pairs of wings) and place it into a 1.5 mL microcentrifuge tube. If tissue is tough, pre-grind in a mortar and pestle cooled with liquid nitrogen.

-

Homogenization: Add 500 µL of extraction solvent to the tube. Thoroughly homogenize the tissue using a motorized grinder until no solid particles are visible.

-

Extraction: Incubate the homogenate for 15 minutes at room temperature, protected from light (wrap tubes in aluminum foil). Pteridines are light-sensitive.

-

Clarification: Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet tissue debris.

-

Collection: Carefully transfer the supernatant containing the solubilized pteridines to a new, clean, light-protected tube. Avoid disturbing the pellet.

-

Storage: The extract can be used immediately for analysis or stored at -80°C.

Protocol 2: Quantification of Pteridines by HPLC

This protocol outlines a general method for separating and quantifying pteridines using reverse-phase HPLC with fluorescence detection.[10][11]

Materials:

-

HPLC system with a fluorescence detector

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

Pteridine standards (this compound, xanthopterin, etc.)

-

Pteridine extract from Protocol 4.1

Reagents:

-

Mobile Phase: 15 mM potassium phosphate buffer (pH 6.0) with 5% methanol, or similar polar buffer systems. Isocratic or gradient elution may be required depending on the complexity of the extract.

Procedure:

-

System Equilibration: Equilibrate the HPLC system and C18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Standard Curve: Prepare a series of dilutions of the pteridine standards (e.g., from 1 µM to 100 µM) in the mobile phase. Inject 20 µL of each standard to generate a standard curve of peak area versus concentration.

-

Detector Settings: Set the fluorescence detector wavelengths. For general pteridines, excitation at ~350 nm and emission at ~450 nm is a good starting point. This compound itself has a pale blue fluorescence.[3]

-

Sample Injection: Inject 20 µL of the clarified pteridine extract into the HPLC system.

-

Data Analysis: Identify peaks in the sample chromatogram by comparing their retention times to those of the standards. Quantify the amount of each pteridine by relating its peak area to the standard curve.

Protocol 3: Xanthine Dehydrogenase (XDH) Activity Assay (Fluorometric)

This highly sensitive assay is adapted from established methods and is suitable for tissue homogenates where XDH activity may be low.[12] It measures the conversion of a pterin substrate to a fluorescent product.

Materials:

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader

-

Tissue homogenate (prepared in a non-denaturing buffer like 50 mM Tris-HCl, pH 7.5)

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

Substrate Solution: 100 µM Pterin (2-amino-4-hydroxypteridine) in Assay Buffer.

-

Electron Acceptor (for total XDH activity): 1 mM Methylene Blue in Assay Buffer.

-

Product Standard: Isoxanthopterin.

Procedure:

-

Sample Preparation: Prepare tissue homogenate in ice-cold Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet debris. The supernatant is the enzyme source. Determine total protein concentration of the supernatant (e.g., by Bradford assay).

-

Reaction Setup: In separate wells of the 96-well plate, set up the following reactions (total volume 200 µL):

-

Blank: 150 µL Assay Buffer + 50 µL Substrate Solution

-

Sample (Xanthine Oxidase activity): 100 µL Assay Buffer + 50 µL Sample Supernatant + 50 µL Substrate Solution

-

Sample (Total XDH + XO activity): 50 µL Assay Buffer + 50 µL Methylene Blue + 50 µL Sample Supernatant + 50 µL Substrate Solution

-

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measurement: Measure the fluorescence at Ex/Em = 345/390 nm.

-

Calculation: Subtract the blank reading from the sample readings. Calculate the rate of isoxanthopterin formation using a standard curve. XDH activity is the difference between the total activity (with Methylene Blue) and the oxidase activity (without Methylene Blue). Express activity as pmol/min/mg of protein.

Figure 2: A typical experimental workflow for pteridine analysis in insects.

Conclusion and Future Directions

The biosynthesis of this compound in insects is a specialized branch of the well-conserved pteridine pathway, critically dependent on the enzymatic activity of Xanthine Dehydrogenase. While the core steps from GTP to this compound have been elucidated, significant opportunities for research remain. A deeper understanding of the regulatory mechanisms that control flux between cofactor synthesis (tetrahydrobiopterin) and pigment production is needed. Furthermore, comprehensive kinetic characterization of the key enzymes, particularly XDH isozymes, across a wider range of insect species would provide valuable insights into the evolution of coloration. For drug development professionals, the enzymes in this pathway could represent novel targets for insecticides that disrupt essential physiological processes or pigmentation, which can be crucial for mating and survival. The protocols and data presented here provide a foundation for researchers to further explore this fascinating metabolic network.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. 6-Pyruvoyltetrahydropterin synthase - Wikipedia [en.wikipedia.org]

- 3. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification and characterization of 6-pyruvoyl-tetrahydropterin synthase from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Xanthine dehydrogenase: An old enzyme with new knowledge and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of xanthine oxidase activity by substrates at active sites via cooperative interactions between catalytic subunits: implication to drug pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzymic characterization of Bacillus subtilis GTP cyclohydrolase I. Evidence for a chemical dephosphorylation of dihydroneopterin triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Cooption of the pteridine biosynthesis pathway underlies the diversification of embryonic colors in water striders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A sensitive fluorometric assay for measuring xanthine dehydrogenase and oxidase in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Leucopterin in Butterfly Wing Pigmentation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteridines, a class of heterocyclic compounds, are pivotal in the coloration of many insects, most notably in the Pieridae family of butterflies. Among these, leucopterin is a key pigment responsible for the characteristic white and UV-absorbing patterns observed in species such as Pieris brassicae. This technical guide provides an in-depth exploration of the function of this compound in butterfly wing pigmentation, detailing its biochemical properties, biosynthetic pathway, and the methodologies for its study. Quantitative data on pteridine composition and physical properties are summarized, and detailed experimental protocols for extraction and analysis are provided. Furthermore, this guide includes visualizations of the core biochemical pathways and experimental workflows to facilitate a comprehensive understanding for researchers in chemical biology, entomology, and drug development.

Introduction: The Biochemical Basis of White in Butterfly Wings

The vibrant colors of butterfly wings are a product of intricate interactions between light and the wing's microstructure, often in concert with pigments. In Pierid butterflies, the brilliant whites and yellows are not the result of scattering alone but are largely due to the presence of pteridine pigments. This compound (C₆H₅N₅O₃), a colorless pteridine, is the principal pigment responsible for the white coloration in many species.[1][2] It is deposited in crystalline form within specialized organelles called pigment granules, which are located in the wing scales.[3]

The function of this compound is twofold. Firstly, the high density of this compound crystals within the pigment granules contributes significantly to the incoherent scattering of visible light, resulting in the perception of white.[2][4] Secondly, this compound is a strong absorber of ultraviolet (UV) light, creating patterns that are invisible to the human eye but are crucial for intraspecific communication and sexual signaling in butterflies, which can perceive UV wavelengths.[5][6] The differential deposition of these this compound-containing granules between sexes often leads to sexual dichromatism.[5]

Physicochemical and Quantitative Data

A comprehensive understanding of this compound's function necessitates an examination of its physical and chemical properties, as well as its abundance in butterfly wings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₅N₅O₃ | [1][7] |

| Molecular Weight | 195.14 g/mol | [1][7] |

| Appearance | Fine colorless crystals or white to pale-beige powder | [1] |

| Solubility | Soluble in alkaline solutions (e.g., NH₄OH) with blue fluorescence. Sparingly soluble in water. | [1] |

| CAS Registry Number | 492-11-5 | [1] |

| Density (hemihydrate) | 1.909 g/cm³ | [2][4] |

Table 2: Quantitative Analysis of Pterin Granules in Butterfly Wings

| Species | Sex | Granule Density (granules/25 µm²) | Reference |

| Pontia protodice | Male | 591.00 ± 42.37 | [5] |

| Pontia protodice | Female | 443.21 ± 49.14 | [5] |

Note: The density of pterin granules is a direct correlate of pteridine pigment concentration.

The Biosynthesis of this compound: A De Novo Pathway

Pteridines, including this compound, are synthesized de novo from guanosine triphosphate (GTP).[8][9] The pathway involves a series of enzymatic conversions, with key enzymes being highly conserved across insects. The "xanthopterin branch" of this pathway is particularly relevant for this compound formation.[9][10]

The initial and rate-limiting step is the conversion of GTP to 7,8-dihydroneopterin triphosphate, catalyzed by GTP cyclohydrolase I (GCH1) , encoded by the Punch locus in Drosophila.[11][12] Subsequent enzymatic steps lead to the formation of 7,8-dihydropterin. From this intermediate, the pathway branches. The synthesis of this compound proceeds through the formation of xanthopterin. Xanthine dehydrogenase (XDH) , encoded by the rosy gene in Drosophila, is a crucial enzyme in this latter part of the pathway, catalyzing the hydroxylation of pterin to isoxanthopterin and further to xanthopterin, which is then converted to this compound.[3][9][13]

Signaling Pathway Diagram

Caption: De novo biosynthesis of this compound from GTP.

Experimental Protocols

The study of this compound and other pteridines relies on robust methods for their extraction and analysis.

Extraction of this compound from Pieris brassicae Wings

This protocol is adapted from established methods for the extraction of pterin pigments.[14]

Materials and Reagents:

-

Wings from Pieris brassicae butterflies (10-20 individuals)

-

0.1 M Ammonium hydroxide (NH₄OH) solution

-

Glacial acetic acid

-

Filter paper (e.g., Whatman No. 1)

-

Beakers and centrifuge tubes

-

Centrifuge

-

Optional: Rotary evaporator, Lyophilizer, HPLC system

Procedure:

-

Sample Preparation: Collect and air-dry the wings of Pieris brassicae.

-

Extraction: Place the wings in a beaker and add a sufficient volume of 0.1 M NH₄OH to completely submerge them (approximately 20-30 mL). Gently agitate the mixture at room temperature for 1-2 hours. The alkaline solution will extract the pterin pigments.

-

Clarification: Remove the wing material by filtration through filter paper. Collect the filtrate.

-

Precipitation: Slowly add glacial acetic acid to the filtrate with gentle stirring until the pH is approximately 3-4. This compound will precipitate out of the solution as a white solid.

-

Isolation: Pellet the precipitated this compound by centrifugation (e.g., 5000 x g for 10 minutes). Discard the supernatant.

-

Washing: Resuspend the pellet in deionized water and centrifuge again. Repeat this washing step twice to remove residual salts.

-

Drying: Dry the purified this compound pellet. This can be achieved through lyophilization (freeze-drying) or by drying in a vacuum oven at a low temperature (e.g., 40°C).

Quantification of Pteridines by High-Performance Liquid Chromatography (HPLC)

HPLC with fluorescence detection is a highly sensitive method for the separation and quantification of pteridines.

Instrumentation and Conditions (General Example):

-

HPLC System: A standard HPLC system with a fluorescence detector.

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[15]

-

Mobile Phase: Isocratic or gradient elution with a buffer system. A common mobile phase consists of a phosphate buffer at a slightly acidic pH. For example, a mixture of aqueous buffer and a small percentage of methanol or acetonitrile.

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Detection: Fluorescence detection with excitation and emission wavelengths optimized for the specific pteridine. For this compound, excitation is typically in the UV range (e.g., ~350 nm) and emission in the blue range (e.g., ~450 nm).

-

Quantification: Pteridines are quantified by comparing the peak areas of the samples to those of known concentrations of pteridine standards.

Experimental Workflow Diagram

Caption: General workflow for pteridine extraction and analysis.

Conclusion and Future Directions

This compound plays a fundamental and multifaceted role in the wing pigmentation of Pierid butterflies, contributing to both visible coloration through light scattering and to UV-based signaling. The biosynthesis of this pigment is intricately linked to a conserved metabolic pathway originating from GTP. The methodologies outlined in this guide provide a framework for the continued investigation of pteridine biochemistry and its genetic regulation.

Future research in this area could focus on several key aspects. Elucidating the precise regulatory mechanisms that control the spatial and temporal deposition of this compound during wing development would provide deeper insights into pattern formation. Furthermore, exploring the potential for targeting the pteridine biosynthetic pathway could open new avenues for the development of species-specific pest management strategies. For drug development professionals, understanding the enzymatic steps in this pathway may offer insights into related metabolic processes in other organisms. The study of this compound and other pteridines continues to be a vibrant field, bridging chemistry, biology, and evolution.

References

- 1. This compound [drugfuture.com]

- 2. This compound, the white pigment in butterfly wings: structural analysis by PDF fit, FIDEL fit, Rietveld refinement, solid-state NMR and DFT-D - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pterin-based pigmentation in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, the white pigment in butterfly wings: structural analysis by PDF fit, FIDEL fit, Rietveld refinement, solid-state NMR and DFT-D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pterin pigment granules are responsible for both broadband light scattering and wavelength selective absorption in the wing scales of pierid butterflies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.rug.nl [research.rug.nl]

- 7. This compound | C6H5N5O3 | CID 135403796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Functional interactions between GTP cyclohydrolase I and tyrosine hydroxylase in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

The Pivotal Role of Pteridines in the Immune System: A Technical Guide for Researchers

While direct evidence for the role of leucopterin in the immune system remains elusive, its parent class of compounds, pteridines, and specifically the derivative neopterin, are well-established as critical players and indicators of cellular immune activation. This guide provides an in-depth exploration of the biosynthesis, signaling, and clinical significance of these molecules for researchers, scientists, and drug development professionals.

Introduction to Pteridines and the Immune Response

Pteridines are a class of heterocyclic compounds that are fundamental to various biological processes.[1] Within the immune system, the pteridine derivative neopterin has emerged as a sensitive and reliable biomarker of cellular immune activation.[2][3] Its production is intimately linked with the pro-inflammatory cytokine interferon-gamma (IFN-γ), a key mediator of the Th1-type immune response.[2][3] Consequently, measuring neopterin levels provides a valuable window into the activity of T-lymphocytes and macrophages.[3][4]

Biosynthesis of Pteridines in Immune Cells

The biosynthesis of pteridines in immune cells, particularly monocytes and macrophages, is triggered by stimulation with IFN-γ.[3][5] The pathway begins with guanosine triphosphate (GTP) and is catalyzed by the enzyme GTP-cyclohydrolase I (GTPCH I).[2][5]

In human macrophages, IFN-γ stimulation leads to a significant upregulation of GTPCH I activity.[5][6] This results in the production of 7,8-dihydroneopterin triphosphate, which is subsequently converted to neopterin.[2] A key distinction exists between human and murine macrophages; in murine cells, the subsequent enzyme, 6-pyruvoyltetrahydropterin synthase, is more active, leading to the preferential synthesis of tetrahydrobiopterin over neopterin.[5][6]

Neopterin as a Marker of Cellular Immune Activation

Elevated levels of neopterin in bodily fluids such as serum, urine, and cerebrospinal fluid are a hallmark of cellular immune activation.[2][7] This makes neopterin a valuable clinical biomarker for a wide range of conditions involving a Th1-mediated immune response.

Clinical Significance of Neopterin Levels:

| Disease Category | Associated Findings | Clinical Utility |

| Infectious Diseases | Increased neopterin in viral (e.g., HIV, Hepatitis A, B, C), bacterial (e.g., Tuberculosis), and parasitic infections.[3][8][9] | Monitoring disease activity and predicting prognosis.[3][8] In HIV, neopterin levels correlate with disease progression.[3][8] |

| Autoimmune Diseases | Elevated levels in rheumatoid arthritis, Crohn's disease, and systemic lupus erythematosus.[2] | Correlates with disease activity and response to treatment.[2] |

| Malignancies | Increased concentrations are associated with a poor prognosis in various cancers.[8][10] | Reflects chronic immune stimulation and potential immune dysfunction.[8][10] |

| Allograft Rejection | Rising neopterin levels can indicate an early rejection episode in organ transplant recipients.[2][3] | Early detection and monitoring of immunological complications.[2][3] |

| Neurological Disorders | Elevated cerebrospinal fluid (CSF) neopterin in inflammatory neurological diseases.[2][11] | Indicates immune activation within the central nervous system.[11] |

Experimental Protocols for Neopterin Measurement

The quantification of neopterin in biological samples is crucial for both research and clinical applications. The most common methods are enzyme-linked immunosorbent assay (ELISA) and high-performance liquid chromatography (HPLC).[12][13]

Sample Collection and Storage

-

Urine: Can be collected non-invasively. Samples should be frozen as soon as possible after collection to prevent degradation of neopterin.[14] Long-term storage at -20°C for up to two years has been shown to be viable.[14]

-

Serum/Plasma: Standard venipuncture.

-

Cerebrospinal Fluid (CSF): Collected via lumbar puncture.

Neopterin Measurement by ELISA

This protocol provides a general overview of a competitive ELISA for neopterin quantification.

Materials:

-

Neopterin ELISA kit (commercial kits are widely available)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Pipettes and tips

-

Wash buffer

-

Distilled or deionized water

Procedure:

-

Prepare Reagents: Reconstitute and dilute standards, controls, and other kit components as per the manufacturer's instructions.

-

Add Samples: Pipette standards, controls, and samples into the appropriate wells of the antibody-coated microtiter plate.

-

Add Conjugate: Add the neopterin-enzyme conjugate to each well.

-

Incubate: Incubate the plate according to the kit's protocol (typically 1-2 hours at room temperature). During this step, free neopterin in the sample and the neopterin-enzyme conjugate compete for binding to the immobilized antibody.

-

Wash: Wash the wells multiple times with wash buffer to remove unbound reagents.

-

Add Substrate: Add the substrate solution to each well. The enzyme on the bound conjugate will catalyze a color change.

-

Incubate: Incubate for a specified time to allow for color development. The intensity of the color is inversely proportional to the amount of neopterin in the sample.

-

Stop Reaction: Add the stop solution to halt the enzymatic reaction.

-

Read Plate: Measure the absorbance of each well at 450 nm using a microplate reader.

-

Calculate Results: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the neopterin concentration in the samples.

Pteridine Signaling and Functional Roles

While primarily used as a biomarker, there is evidence that pteridines, including neopterin and its precursor 7,8-dihydroneopterin, have direct biological effects.

Modulation of Oxidative Stress

Neopterin is considered a marker of oxidative stress as its production is associated with the generation of reactive oxygen species (ROS) by activated macrophages.[15][16] 7,8-dihydroneopterin has been shown to have antioxidant properties, while neopterin itself can have pro-oxidant effects.[12][17]

Induction of Apoptosis

In vitro studies have demonstrated that both neopterin and 7,8-dihydroneopterin can induce apoptosis in certain cell types, such as alveolar epithelial cells.[17] They can also enhance the apoptotic effects of IFN-γ and TNF-α.[17]

Conclusion and Future Directions

While this compound's direct role in the immune system is yet to be elucidated, the broader family of pteridines, with neopterin at the forefront, serves as an indispensable tool for researchers and clinicians. The measurement of neopterin provides a sensitive and dynamic picture of cellular immune activation across a spectrum of diseases. Future research should focus on further delineating the direct immunomodulatory effects of neopterin and other pteridine derivatives, which could open new avenues for therapeutic intervention in inflammatory and infectious diseases. Investigating the potential, if any, of this compound in these processes remains an open area of inquiry.

References

- 1. Pterin - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. The role of neopterin as a monitor of cellular immune activation in transplantation, inflammatory, infectious, and malignant diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Biochemistry and function of pteridine synthesis in human and murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemistry and Function of Pteridine Synthesis in Human and Murine Macrophages – ScienceOpen [scienceopen.com]

- 7. Clinical Significance of Increased Serum Neopterin in Chronic Kidney Failure as a Biomarker of Cell-mediated Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neopterin as a biomarker of immune response in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Neopterin as a biomarker of immune response in cancer patients - Melichar - Annals of Translational Medicine [atm.amegroups.org]

- 11. Clinical and immunological significance of neopterin measurement in cerebrospinal fluid in patients with febrile convulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Validation of a Method for the Assessment of Urinary Neopterin Levels to Monitor Health Status in Non-human-primate Species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neopterin as a marker for immune system activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. neopterin-as-a-marker-for-immune-system-activation - Ask this paper | Bohrium [bohrium.com]

- 17. Pteridines and cytokines induce apoptotic cell death in alveolar epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of Leucopterin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucopterin, a member of the pteridine class of heterocyclic compounds, is notably recognized as the white pigment in the wings of certain insects, such as the cabbage butterfly (Pieris brassicae)[1][2][3][4][5]. While its role in pigmentation is established, a comprehensive understanding of its metabolic fate in vivo, particularly in mammalian systems, remains largely uncharted territory. This technical guide synthesizes the current, albeit limited, knowledge regarding the biosynthesis and potential metabolic pathways of this compound. In the conspicuous absence of dedicated in vivo absorption, distribution, metabolism, and excretion (ADME) studies for this compound, this document extrapolates potential metabolic routes based on the known biochemistry of related pterins and the enzymatic capabilities of mammalian systems. Furthermore, it provides detailed experimental protocols for the analysis of pterins in biological matrices and outlines a general workflow for future in vivo pharmacokinetic investigations. This guide aims to serve as a foundational resource for researchers initiating studies into the pharmacology and toxicology of this compound and other novel pteridine compounds.

Introduction: The Knowledge Gap in this compound Metabolism

Pteridines are a diverse group of nitrogen-containing heterocyclic compounds that play crucial roles in various biological processes[6]. While the metabolic pathways of some pterins, such as tetrahydrobiopterin (BH4), an essential cofactor in neurotransmitter synthesis, are well-documented, the in vivo disposition of many other members of this class, including this compound, is poorly understood[2][6]. To date, no specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in mammals have been published. This significant knowledge gap hinders the evaluation of its potential pharmacological or toxicological effects. This guide, therefore, aims to collate the available information, propose putative metabolic pathways, and provide the necessary methodological framework to stimulate and guide future research in this area.

Biosynthesis and Endogenous Formation

This compound is not a primary product of the main pterin biosynthetic pathway that originates from guanosine triphosphate (GTP) and leads to the formation of critical cofactors like tetrahydrobiopterin. Instead, evidence suggests that this compound is formed from another pterin, Xanthopterin[3].

The key enzyme implicated in this conversion is Xanthine Oxidase (XO) , a molybdenum-containing enzyme known for its broad substrate specificity, which includes purines and other pterins[7][8]. Xanthine oxidase catalyzes the hydroxylation of Xanthopterin to produce this compound[1]. While this conversion has been primarily studied in insects, the presence and activity of xanthine oxidase in mammalian tissues, particularly the liver and intestine, suggest a similar metabolic route could occur in mammals if Xanthopterin is present[8].

Putative Metabolic Fate of this compound in vivo

In the absence of direct experimental data, the metabolic fate of this compound in mammals can be hypothesized based on the general principles of xenobiotic metabolism and the known biotransformation of other pteridine compounds.

Absorption

The physicochemical properties of this compound, such as its polarity and molecular weight (195.14 g/mol )[3][9], will govern its absorption characteristics. Oral absorption of pterins can be variable. Given its polar nature, passive diffusion across the gastrointestinal tract may be limited. The involvement of specific transporters in the uptake of this compound has not been investigated.

Distribution

Following absorption, this compound would be distributed throughout the body via systemic circulation. Its ability to cross cell membranes and penetrate tissues is currently unknown. The distribution of other pterins is known to be tissue-specific, and it is plausible that this compound could accumulate in certain organs, although no data is available to support this.

Metabolism

The metabolism of this compound is anticipated to proceed via Phase I and Phase II reactions, primarily in the liver.

-

Phase I Metabolism: While this compound itself is a product of an oxidative reaction, it may undergo further oxidation, reduction, or hydrolysis. However, given its already oxidized state, it is more likely to be a substrate for Phase II conjugation reactions. It is worth noting that some pterins have been shown to be inhibitors of xanthine oxidase, which could have implications for its own metabolism and that of other substrates of this enzyme[10].

-

Phase II Metabolism: It is highly probable that the hydroxyl groups on the this compound molecule would serve as sites for conjugation with endogenous molecules such as glucuronic acid (via UDP-glucuronosyltransferases), sulfate (via sulfotransferases), or glutathione. These conjugation reactions would increase the water solubility of this compound, facilitating its excretion.

Excretion

The primary route of excretion for water-soluble metabolites is via the kidneys into the urine. It is therefore expected that this compound and its potential conjugates would be eliminated from the body through this pathway. Biliary excretion into the feces is another possible, though likely minor, route of elimination.

Quantitative Data on Pterins in Biological Fluids

While no quantitative data exists for this compound, the following table summarizes typical concentrations of other pterins found in human urine, which can serve as a reference for the expected range of concentrations for pteridine compounds.

| Pterin Compound | Mean Concentration in Human Urine (pmol/mg creatinine) | Analytical Method |

| Biopterin | 9104 | HPLC |

| Neopterin | 6018 | HPLC |

| Xanthopterin | 6561 | HPLC |

| Pterin | 1136 | HPLC |

Data adapted from Stea et al. (1980).

Experimental Protocols

The following are detailed methodologies for the analysis of pterins in biological samples and a general protocol for an in vivo pharmacokinetic study, which can be adapted for this compound.

Analysis of Pterins in Urine by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This protocol is based on established methods for pterin analysis and involves an oxidation step to convert all pteridine derivatives into their more stable and fluorescent aromatic forms[11][12].

5.1.1. Materials

-

Urine samples

-

Manganese dioxide (MnO₂)

-

C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm particle size)[11]

-

HPLC system with a fluorescence detector

-

Mobile phase: e.g., 15 mM potassium phosphate buffer, pH 6.4

-

This compound analytical standard

5.1.2. Sample Preparation and Oxidation

-

Centrifuge urine samples to remove any particulate matter.

-

To 1 mL of the urine supernatant, add approximately 5 mg of MnO₂.

-

Vortex the mixture vigorously for 30 seconds to ensure complete oxidation of reduced pterins.

-

Centrifuge at 10,000 x g for 5 minutes to pellet the MnO₂.

-

Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

5.1.3. HPLC Conditions

-

Column: C18 reverse-phase column

-

Mobile Phase: Isocratic elution with 15 mM potassium phosphate buffer, pH 6.4

-

Flow Rate: 1.0 mL/min

-

Detection: Fluorescence detector with excitation at 350 nm and emission at 450 nm.

-

Injection Volume: 20 µL

5.1.4. Quantification

-

A calibration curve should be prepared using known concentrations of the this compound analytical standard. The concentration of this compound in the urine samples can then be determined by comparing their peak areas to the calibration curve.

General Protocol for an in vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical workflow for a preliminary pharmacokinetic study in rats or mice to determine the basic ADME properties of a test compound like this compound[13][14].

5.2.1. Animal Model

-

Male Sprague-Dawley rats (n=3-5 per group) with jugular vein cannulation for serial blood sampling.

5.2.2. Dosing

-

Intravenous (IV) Group: Administer this compound dissolved in a suitable vehicle (e.g., saline) as a bolus injection via the tail vein. A typical dose might be 1-5 mg/kg.

-

Oral (PO) Group: Administer this compound suspended or dissolved in a suitable vehicle (e.g., 0.5% methylcellulose) by oral gavage. A typical dose might be 10-50 mg/kg.

5.2.3. Sample Collection

-

Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the jugular vein cannula at predefined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

-

Urine and Feces Collection: House a separate group of animals in metabolic cages for the collection of urine and feces over 24 or 48 hours to determine the extent of excretion.

5.2.4. Sample Processing

-

Process blood samples to obtain plasma by centrifugation.

-

Store all plasma, urine, and feces samples at -80°C until analysis.

5.2.5. Bioanalysis

-

Develop and validate a sensitive and specific analytical method for the quantification of this compound in plasma, urine, and feces, such as LC-MS/MS.

5.2.6. Pharmacokinetic Analysis

-

Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including:

-

IV Group: Clearance (CL), Volume of distribution (Vd), and half-life (t½).

-

PO Group: Maximum concentration (Cmax), time to maximum concentration (Tmax), and Area Under the Curve (AUC).

-

Bioavailability (F%): Calculated by comparing the AUC from the PO group to the AUC from the IV group.

-

Visualizations: Pathways and Workflows

Metabolic Pathway of this compound Formation

Caption: Enzymatic conversion of Xanthopterin to this compound.

Experimental Workflow for in vivo Pharmacokinetic Study

Caption: General workflow for a preclinical pharmacokinetic study.

Conclusion and Future Directions

The metabolic fate of this compound in vivo remains a significant lacuna in the field of pteridine biochemistry and pharmacology. This technical guide has provided a synthesis of the limited available information and a proposed framework for future research. The immediate priorities for advancing our understanding of this compound's in vivo behavior are:

-

Conducting formal in vivo ADME studies in a mammalian model to determine its pharmacokinetic profile, including bioavailability, clearance, and routes of excretion. The use of radiolabeled this compound would be invaluable in these studies to ensure a complete mass balance.

-

Identifying the metabolites of this compound in plasma, urine, and feces using high-resolution mass spectrometry to confirm the proposed metabolic pathways.

-

Investigating the potential for this compound to interact with drug-metabolizing enzymes and transporters , as this will be crucial for assessing its drug-drug interaction potential.

By addressing these research questions, the scientific community can begin to build a comprehensive profile of the in vivo disposition of this compound, which is an essential prerequisite for any future investigation into its potential biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. This compound [drugfuture.com]

- 4. This compound, the white pigment in butterfly wings: structural analysis by PDF fit, FIDEL fit, Rietveld refinement, solid-state NMR and DFT-D - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, the white pigment in butterfly wings: structural analysis by PDF fit, FIDEL fit, Rietveld refinement, solid-state NMR and DFT-D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 9. This compound | C6H5N5O3 | CID 135403796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Inhibition of xanthine oxidase by pterins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. academic.oup.com [academic.oup.com]

- 13. selvita.com [selvita.com]

- 14. admescope.com [admescope.com]

Leucopterin: An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Leucopterin. It is intended for researchers, scientists, and drug development professionals who are interested in the chemistry, biosynthesis, and potential therapeutic applications of this pteridine derivative. This document summarizes key quantitative data in structured tables, provides detailed experimental methodologies, and utilizes visualizations to illustrate complex biological pathways and experimental workflows.

Core Physical and Chemical Properties

This compound is a pteridine compound, first isolated from the wings of cabbage butterflies, that has since been identified in various insects.[1][2] It exists as a white to yellowish crystalline powder and is known to be a variable hydrate, with its hemihydrate form being common under ambient conditions.[1]

Quantitative Physical and Chemical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for its key characteristics.

| Property | Value |

| IUPAC Name | 2-amino-5,8-dihydro-3H-pteridine-4,6,7-trione |

| Chemical Formula | C₆H₅N₅O₃ |

| Molar Mass | 195.14 g/mol |

| CAS Number | 492-11-5 |

| Appearance | Solid powder |

| Melting Point | >300 °C (decomposes around 410 °C)[3] |

| Water Solubility | 1.333 mg/L (at 22.5 °C)[4] |

| pKa | 6.74 ± 0.20 (Predicted)[4] |

| Density | 1.909 g/cm³ (hemihydrate)[1] |

Solubility Profile

This compound exhibits limited solubility in water and most organic solvents.[3] However, it is soluble in alkaline solutions, where it displays a characteristic blue fluorescence.[5]

| Solvent | Solubility |

| Water | Very low (<0.5 g/L)[3] |

| Organic Solvents (Methanol, THF, Pyridine, etc.) | Very low (<0.5 g/L)[3] |

| Aqueous Alkaline Solutions | Soluble[5] |

Spectroscopic Characteristics

The spectroscopic properties of this compound are crucial for its detection and quantification in biological and chemical assays.

| Spectroscopic Method | Parameters |

| UV-Vis Absorption | λmax at approximately 258 nm and 330 nm (in aqueous buffer) |

| Fluorescence | Exhibits blue fluorescence in alkaline solutions[5] |

Synthesis and Biosynthesis

Chemical Synthesis of this compound

A common method for the chemical synthesis of this compound involves the condensation of 2,4,5-triamino-6-hydroxypyrimidine with an excess of oxalic acid.[5] The process generally involves heating the reactants, followed by purification steps.[1]

References

- 1. This compound, the white pigment in butterfly wings: structural analysis by PDF fit, FIDEL fit, Rietveld refinement, solid-state NMR and DFT-D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How to deproteinization the biological samples before HPLC analysis? [uhplcslab.com]

- 3. shimadzu.com [shimadzu.com]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

An In-depth Technical Guide to Leucopterin Precursors and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis, physicochemical properties, and analytical methodologies related to leucopterin and its precursors. This compound, a member of the pteridine class of heterocyclic compounds, is primarily known as the white pigment in the wings of certain butterflies, but the study of its biosynthetic pathway offers broader insights into cellular metabolism and potential therapeutic targets.

The Biosynthetic Pathway of this compound: From GTP to a Pigment

The formation of this compound is a multi-step enzymatic process that originates from guanosine triphosphate (GTP). The core of this pathway is the de novo synthesis of tetrahydrobiopterin (BH4), a critical cofactor in numerous biological reactions. This compound biosynthesis branches off from this central pathway.

The initial steps involve the conversion of GTP to 7,8-dihydroneopterin triphosphate (DHNTP) by GTP cyclohydrolase I (GCH1), the rate-limiting enzyme in this cascade[1]. Subsequently, 6-pyruvoyltetrahydropterin synthase (PTPS) catalyzes the conversion of DHNTP to 6-pyruvoyltetrahydropterin (PTP)[2].

From these central precursors, the pathway diverges towards various pteridines. The direct precursor to this compound is xanthopterin[3][4]. The enzymatic conversion of xanthopterin to this compound is catalyzed by xanthine dehydrogenase[3][4]. This enzyme is also involved in other steps of pteridine metabolism, suggesting a complex regulatory network[4][5].

Physicochemical and Kinetic Data of Key Molecules

The following tables summarize the key physicochemical properties of this compound and its precursors, as well as the kinetic parameters of the enzymes involved in their biosynthesis.

Table 1: Physicochemical Properties of this compound and its Precursors

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Solubility |

| This compound | C₆H₅N₅O₃ | 195.14 | Fine colorless crystals | Low in water and organic solvents (<0.5 g/L)[4] |

| Xanthopterin | C₆H₅N₅O₂ | 179.14 | Yellow, crystalline solid | 25 mg/L in water at 22.5 °C[6] |

| 7,8-Dihydroneopterin triphosphate | C₉H₁₆N₅O₁₃P₃ | 495.17 | Solid[7] | Data not available |

| 6-Pyruvoyltetrahydropterin | C₉H₁₂N₅O₄ | 266.22 | Data not available | Data not available |

Table 2: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Organism | Substrate | Kₘ (µM) | Vₘₐₓ or kcat |

| GTP Cyclohydrolase I (GCH1) | Escherichia coli | GTP | 100 - 110 | 12 - 19 min⁻¹ (turnover number)[3] |

| Nocardia sp. | GTP | 6.5 | Data not available[8] | |

| 6-Pyruvoyltetrahydropterin Synthase (PTPS) | Human (recombinant) | 7,8-Dihydroneopterin triphosphate | 8.5 | Data not available[9] |

| Rat (recombinant) | 7,8-Dihydroneopterin triphosphate | 8.0 | Data not available[9] | |

| Xanthine Dehydrogenase | Chicken Liver | Xanthine | Varies with pH | Varies with pH[10] |

| Drosophila melanogaster | Xanthine | 24 | Data not available[11] |

This compound Derivatives and Degradation

While the biosynthesis of this compound is relatively understood, research into its derivatives and degradation pathways is less extensive. Synthetic derivatives of the broader pteridine class have been explored for various therapeutic applications, including as antitumor and anti-inflammatory agents. However, specific derivatization of this compound and the biological activities of such compounds are not well-documented in the current literature.

The degradation of this compound in biological systems is also an area requiring further investigation. Thermal decomposition of this compound has been observed to occur at approximately 410 °C[4]. Understanding the metabolic fate of this compound and its potential degradation products could provide insights into pteridine catabolism.

Experimental Protocols

GTP Cyclohydrolase I (GCH1) Enzyme Assay

This protocol is adapted from a method for assaying GCH1 activity by measuring the formation of dihydroneopterin triphosphate.

Principle: The assay measures the enzymatic conversion of GTP to dihydroneopterin triphosphate. The product is then oxidized to a fluorescent pterin, which is dephosphorylated and quantified by HPLC with fluorescence detection.

Materials:

-

Enzyme preparation (cell lysate or purified protein)

-

GTP solution

-

Reaction buffer (e.g., Tris-HCl)

-

Acidic iodine solution (I₂ and KI in HCl)

-

Ascorbic acid solution

-

Alkaline phosphatase

-

HPLC system with a fluorescence detector

Procedure:

-

Prepare a reaction mixture containing the enzyme preparation, GTP, and reaction buffer.

-

Incubate the mixture at 37°C in the dark for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding the acidic iodine solution. This step also initiates the oxidation of the dihydroneopterin triphosphate.

-

Incubate at room temperature in the dark to allow for complete oxidation.

-

Stop the oxidation by adding ascorbic acid.

-

Add alkaline phosphatase to dephosphorylate the product.

-

Incubate at 37°C.

-

Centrifuge the sample to remove any precipitate.

-

Analyze the supernatant using a reversed-phase HPLC column with fluorescence detection to quantify the amount of neopterin formed.

6-Pyruvoyltetrahydropterin Synthase (PTPS) Assay

The activity of PTPS can be assayed by coupling its reaction with a subsequent enzymatic step and monitoring the formation of a stable product.

Principle: PTPS converts 7,8-dihydroneopterin triphosphate to the unstable 6-pyruvoyltetrahydropterin. In the presence of a reductase (e.g., sepiapterin reductase or a similar enzyme) and a reducing agent (NADPH), 6-pyruvoyltetrahydropterin is converted to a more stable, detectable product.

Materials:

-

Enzyme preparation (cell lysate or purified PTPS)

-

7,8-Dihydroneopterin triphosphate solution

-

Auxiliary enzyme (e.g., sepiapterin reductase)

-

NADPH solution

-

Reaction buffer (e.g., Tris-HCl)

-

HPLC system

Procedure:

-

Prepare a reaction mixture containing the enzyme preparation, 7,8-dihydroneopterin triphosphate, the auxiliary reductase, NADPH, and reaction buffer.

-

Incubate the mixture at a specific temperature (e.g., 37°C).

-

Monitor the reaction by observing the decrease in NADPH absorbance at 340 nm or by stopping the reaction at time points and analyzing the formation of the pterin product by HPLC.

Synthesis and Purification of this compound

This compound can be synthesized chemically and purified for use as a standard or for further studies.

Synthesis: A common method involves the fusion of 2,4,5-triamino-6-hydroxypyrimidine with an excess of oxalic acid at elevated temperatures[4][12].

Purification:

-

The crude product from the synthesis is dissolved in a dilute alkaline solution (e.g., NaOH).

-

The solution is treated with activated carbon to remove colored impurities and then filtered.

-

The filtrate is poured into a hot acidic solution (e.g., HCl), causing the this compound to precipitate as a fine powder.

-

The precipitate is collected by filtration, washed, and dried[12].

For higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with a volatile buffer like formic acid or ammonium acetate) would be a logical starting point for method development.

Conclusion

This technical guide has provided a detailed overview of the precursors and derivatives of this compound, with a focus on their biosynthesis, physicochemical properties, and analytical methodologies. While the core biosynthetic pathway from GTP is well-characterized, further research is needed to fully elucidate the kinetics and regulation of the final steps leading to this compound, as well as to explore the potential of this compound derivatives in drug development. The experimental protocols and data presented herein serve as a valuable resource for researchers in the field of pteridine biochemistry and related areas of scientific inquiry.

References

- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 2. 6-Pyruvoyltetrahydropterin synthase - Wikipedia [en.wikipedia.org]

- 3. Allosteric characteristics of GTP cyclohydrolase I from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. chembk.com [chembk.com]

- 7. Dihydroneopterin triphosphate | C9H16N5O13P3 | CID 135398610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Computational Studies on 6-Pyruvoyl Tetrahydropterin Synthase (6-PTPS) of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. 7,8-Dihydroneopterin 3'-triphosphate(4-) | C9H12N5O13P3-4 | CID 135398609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Xanthine dehydrogenase from Drosophila melanogaster: a comparison of the kinetic parameters of the pure enzyme from two wild-type isoalleles differing at a putative regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, the white pigment in butterfly wings: structural analysis by PDF fit, FIDEL fit, Rietveld refinement, solid-state NMR and DFT-D - PMC [pmc.ncbi.nlm.nih.gov]

The Evolutionary Significance of Leucopterin Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterins, a class of nitrogen-containing heterocyclic compounds, are integral to a wide array of biological processes. Among these, leucopterin, a colorless pterin, holds significant evolutionary importance, particularly in the animal kingdom. Initially identified as the white pigment in the wings of Pieris brassicae butterflies, its role extends far beyond simple coloration.[1][2][3][4][5] This technical guide delves into the core evolutionary significance of this compound production, exploring its biochemical pathways, genetic underpinnings, and its multifaceted roles in chemical signaling, camouflage, and thermoregulation. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.

Introduction: The Pervasive Influence of Pterins

Pterins are endogenously produced pigments that participate in vital physiological processes and serve a variety of signaling functions.[6][7] Their discovery dates back to the late 19th century, with this compound and the yellow xanthopterin being among the first to be isolated from butterfly wings.[6][7] While often associated with the vibrant colors of insects, pterins are ubiquitous across many animal taxa, contributing to coloration, visual signaling, and other physiological functions.[6][7] this compound, despite its lack of color, plays a crucial role in generating white and structural colors through light scattering, a property enhanced by its high density.[1][2][3][4][5] Understanding the evolutionary drivers behind this compound production offers insights into animal communication, adaptation, and the intricate interplay between genetics, biochemistry, and fitness.

The this compound Biosynthesis Pathway

The production of this compound is a branch of the broader pteridine biosynthesis pathway, which originates from guanosine triphosphate (GTP). This pathway is highly conserved across many insect species and is fundamental for the synthesis of various essential molecules, including tetrahydrobiopterin (BH4), a critical cofactor in numerous enzymatic reactions.[8]

The synthesis of this compound diverges from the main pteridine pathway at the level of 7,8-dihydropterin. An early study in the butterfly Colias eurytheme demonstrated that xanthopterin is the direct precursor to this compound.[9] The conversion of xanthopterin to this compound is catalyzed by the enzyme xanthine dehydrogenase (XDH).[9] Mutations in the gene encoding XDH can lead to altered pterin profiles and, consequently, different coloration patterns.[7]

Evolutionary Significance of this compound Production

The evolutionary persistence of this compound production is driven by its significant contributions to an organism's fitness through various mechanisms:

Chemical Signaling and Mate Choice

Pterin-based coloration is a well-established modality for intraspecific and interspecific communication.[6][7] While this compound itself is colorless, its presence in combination with other pigments or structural elements of tissues, such as in butterfly wings, contributes to visual signals that can convey information about an individual's physiological condition, social rank, or reproductive state.[6][7]

In the context of sexual selection, conspicuous color patterns, including those created by this compound, can function as honest signals of male quality.[3] The energetic costs associated with the endogenous production of pterins can ensure the honesty of these signals, as only individuals in good physiological condition can afford to produce vibrant displays.[6][7] Studies on various species have shown that pterin-based colors play a significant role in sexual selection.[1]

Camouflage, Mimicry, and Aposematism

This compound contributes to crypsis (camouflage) by producing white coloration that can match environmental backgrounds, such as light-colored flowers or bird droppings. The high density of this compound molecules contributes to efficient light scattering, resulting in bright, opaque white patches that are effective for concealment.[1][2][3][4][5]

In mimicry systems, this compound-based patterns can help a palatable species resemble a toxic or unpalatable one (Batesian mimicry) or contribute to the convergent warning coloration of several unpalatable species (Müllerian mimicry).[10] Aposematism, or warning coloration, is a common anti-predator strategy where conspicuous signals advertise unprofitability to predators. While pterins themselves are not known to be toxic, their production can be linked to the sequestration of toxins, making the signal reliable.[6] Meta-analytic studies have provided evidence for the quantitative honesty of aposematic signals, where the intensity of the signal correlates with the level of defense.[11]

Thermoregulation

The coloration of an organism's integument can significantly impact its thermal properties. In insects, wing pigmentation can play a role in thermoregulation by influencing the absorption of solar radiation.[12] While dark pigments are generally associated with increased heat absorption, white pigments like this compound can reflect a broad spectrum of light, potentially helping to prevent overheating in warm environments. The complex nanostructures within butterfly wings, in conjunction with pigments, are known to influence their thermal properties.[1][10][13] Further research is needed to fully elucidate the specific contribution of this compound to thermoregulation.

Quantitative Data on this compound and Related Pterins

While specific quantitative data on the direct fitness effects of this compound are sparse in the literature, the following tables summarize relevant physical properties and concentrations of pteridines from various studies. This data provides a basis for understanding the material properties of this compound and typical concentrations found in biological samples.

Table 1: Physical Properties of this compound